molecular formula C13H15N3O2 B12245274 5-(furan-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

5-(furan-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

Cat. No.: B12245274
M. Wt: 245.28 g/mol
InChI Key: ZZFFRRZHMZGHSZ-UHFFFAOYSA-N
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Description

5-(furan-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound that features a furan ring, a pyrimidine ring, and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the pyrimidine ring, and finally the attachment of the oxolane moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(furan-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-(furan-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 5-(furan-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    5-(furan-2-yl)-1,2-oxazol-3-ylmethylamine: Similar furan and oxazole rings.

    5-(2-methylcyclopropyl)furan-2-ylmethylamine: Similar furan ring with a cyclopropyl group.

Uniqueness

5-(furan-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is unique due to the combination of its furan, pyrimidine, and oxolane moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-(furan-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C13H15N3O2/c1-2-12(18-4-1)8-16-13-14-6-11(7-15-13)10-3-5-17-9-10/h3,5-7,9,12H,1-2,4,8H2,(H,14,15,16)

InChI Key

ZZFFRRZHMZGHSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC=C(C=N2)C3=COC=C3

Origin of Product

United States

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